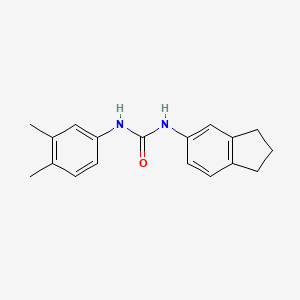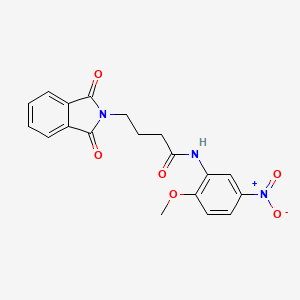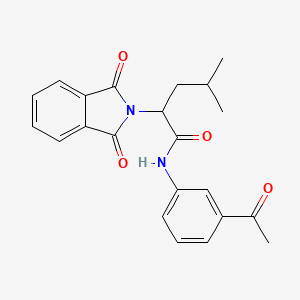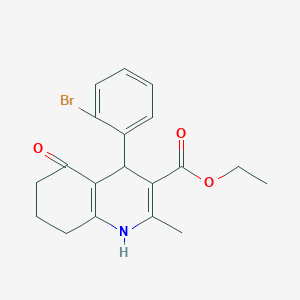![molecular formula C18H27N5O B5139215 N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBX-2982 and is a selective GPR119 agonist. It has shown promising results in preclinical studies for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide works by activating the GPR119 receptor, which is found on pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose homeostasis. This compound has also been shown to increase adiponectin levels and decrease hepatic glucose production, leading to improved insulin sensitivity.
Biochemical and Physiological Effects:
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide has several biochemical and physiological effects. It has been shown to improve glucose homeostasis by increasing insulin secretion and sensitivity. It also has anti-inflammatory effects and can reduce liver fat accumulation. In addition, this compound has been shown to increase energy expenditure and reduce food intake, leading to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide in lab experiments is its selectivity for the GPR119 receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide. One area of interest is its potential as a treatment for non-alcoholic fatty liver disease. This compound has been shown to reduce liver fat accumulation and inflammation, making it a promising candidate for this condition. Another area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and obesity. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other metabolic disorders.
Méthodes De Synthèse
The synthesis of N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide involves several steps. The starting material is 4-methyl-1-piperazinecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-methyl-1H-benzimidazole-5-carboxylic acid to give the benzimidazole intermediate. The final step involves the reaction of the benzimidazole intermediate with butanoyl chloride to yield N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide.
Applications De Recherche Scientifique
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide has been studied extensively for its potential applications in scientific research. It is a selective GPR119 agonist that has shown promising results in preclinical studies for the treatment of type 2 diabetes and obesity. It has also shown potential as a treatment for other metabolic disorders such as non-alcoholic fatty liver disease and dyslipidemia.
Propriétés
IUPAC Name |
N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-4-5-18(24)19-14-6-7-16-15(12-14)20-17(22(16)3)13-23-10-8-21(2)9-11-23/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWXBVIRGCMUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)

![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)


![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)